Melting Point Differentiation: 1-Phenyl-2-quinoxalin-2-ylethanone vs. 2-Phenylquinoxaline and 1-(2-Quinoxalinyl)ethanone
The target compound exhibits a melting point of 155–156 °C, which is substantially higher than two direct structural analogs: 2-phenylquinoxaline (71–75 °C) and 1-(2-quinoxalinyl)ethanone (77 °C) [1][2]. This ~80 °C elevation, attributable to the combined presence of both the phenyl ring and the carbonyl bridge enabling intermolecular dipole-dipole interactions, provides a wider thermal operating window for solid-state formulations and facilitates purification by recrystallization.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 155–156 °C |
| Comparator Or Baseline | 2-Phenylquinoxaline: 71–75 °C; 1-(2-Quinoxalinyl)ethanone: 77 °C |
| Quantified Difference | Δ ~ +80 °C vs. 2-phenylquinoxaline; Δ ~ +78 °C vs. 1-(2-quinoxalinyl)ethanone |
| Conditions | Literature-reported melting points (capillary method, corrected) |
Why This Matters
Higher melting point improves ease of handling, storage stability at ambient temperatures, and purification yields via recrystallization—key considerations for both research-scale synthesis and pilot-plant scale-up.
- [1] Sund, E. H.; Callender, D. L. Syntheses of 2-(2-Quinoxalyl)-1-phenylethanone and Related Ethanones. J. Chem. Eng. Data 1980, 25 (2), 189. (Reported mp 155–156 °C) View Source
- [2] CAS Common Chemistry. 1-(2-Quinoxalinyl)ethanone. CAS RN: 25594-62-1. Melting point: 77 °C. View Source
